
2-amino-6-chloro-N-(5-methylpyridin-2-yl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-6-chloro-N-(5-methylpyridin-2-yl)pyridine-4-carboxamide, also known as CC-115, is a small molecule inhibitor of mammalian target of rapamycin (mTOR) kinase. It has been identified as a potential therapeutic agent for the treatment of various diseases including cancer, autoimmune disorders, and metabolic disorders.
Wirkmechanismus
2-amino-6-chloro-N-(5-methylpyridin-2-yl)pyridine-4-carboxamide inhibits mTOR kinase activity by binding to the active site of the enzyme. mTOR kinase is a key regulator of cell growth, proliferation, and survival. Inhibition of mTOR kinase activity leads to the inhibition of downstream signaling pathways involved in these processes. 2-amino-6-chloro-N-(5-methylpyridin-2-yl)pyridine-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Biochemical and Physiological Effects
2-amino-6-chloro-N-(5-methylpyridin-2-yl)pyridine-4-carboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. 2-amino-6-chloro-N-(5-methylpyridin-2-yl)pyridine-4-carboxamide has also been shown to inhibit the production of inflammatory cytokines in autoimmune disorders. In addition, 2-amino-6-chloro-N-(5-methylpyridin-2-yl)pyridine-4-carboxamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-amino-6-chloro-N-(5-methylpyridin-2-yl)pyridine-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, 2-amino-6-chloro-N-(5-methylpyridin-2-yl)pyridine-4-carboxamide has some limitations for lab experiments. It has been shown to have off-target effects on other kinases, which may complicate the interpretation of results. In addition, the optimal dosing and administration of 2-amino-6-chloro-N-(5-methylpyridin-2-yl)pyridine-4-carboxamide for different diseases and animal models are still being investigated.
Zukünftige Richtungen
For research on 2-amino-6-chloro-N-(5-methylpyridin-2-yl)pyridine-4-carboxamide include the following:
1. Clinical trials for the treatment of cancer, autoimmune disorders, and metabolic disorders.
2. Optimization of dosing and administration for different diseases and animal models.
3. Investigation of the mechanism of action of 2-amino-6-chloro-N-(5-methylpyridin-2-yl)pyridine-4-carboxamide on other signaling pathways.
4. Development of new derivatives and analogs of 2-amino-6-chloro-N-(5-methylpyridin-2-yl)pyridine-4-carboxamide with improved potency and selectivity.
5. Investigation of the potential of 2-amino-6-chloro-N-(5-methylpyridin-2-yl)pyridine-4-carboxamide in combination therapy with other drugs.
Conclusion
2-amino-6-chloro-N-(5-methylpyridin-2-yl)pyridine-4-carboxamide is a small molecule inhibitor of mTOR kinase that has shown promising results in preclinical studies for the treatment of various diseases. Its mechanism of action involves the inhibition of downstream signaling pathways involved in cell growth, proliferation, and survival. 2-amino-6-chloro-N-(5-methylpyridin-2-yl)pyridine-4-carboxamide has several advantages for lab experiments, but also has some limitations. Future research on 2-amino-6-chloro-N-(5-methylpyridin-2-yl)pyridine-4-carboxamide includes clinical trials, optimization of dosing and administration, investigation of the mechanism of action, development of new derivatives and analogs, and investigation of combination therapy.
Synthesemethoden
The synthesis of 2-amino-6-chloro-N-(5-methylpyridin-2-yl)pyridine-4-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The synthetic route involves the preparation of intermediate compounds, which are then further converted to the final product. The synthesis of 2-amino-6-chloro-N-(5-methylpyridin-2-yl)pyridine-4-carboxamide has been reported in several publications, and different synthetic routes have been developed.
Wissenschaftliche Forschungsanwendungen
2-amino-6-chloro-N-(5-methylpyridin-2-yl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit mTOR kinase activity, which is involved in cell growth, proliferation, and survival. 2-amino-6-chloro-N-(5-methylpyridin-2-yl)pyridine-4-carboxamide has been tested in preclinical studies for the treatment of various cancers such as breast cancer, prostate cancer, and glioblastoma. It has also been studied for the treatment of autoimmune disorders such as multiple sclerosis and lupus.
Eigenschaften
IUPAC Name |
2-amino-6-chloro-N-(5-methylpyridin-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O/c1-7-2-3-11(15-6-7)17-12(18)8-4-9(13)16-10(14)5-8/h2-6H,1H3,(H2,14,16)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMVWMWSDANPHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC(=NC(=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-chloro-N-(5-methylpyridin-2-yl)pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

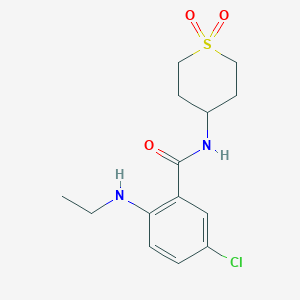
![(E)-3-(5-methylfuran-2-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile](/img/structure/B7554699.png)
![[2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554707.png)
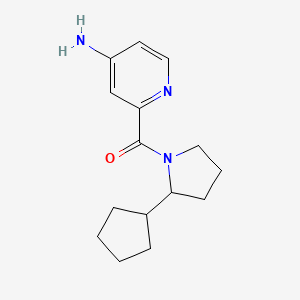
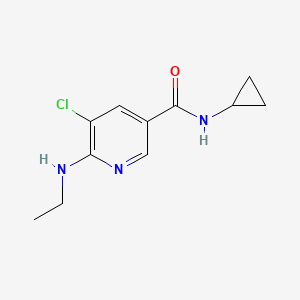
![[5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554727.png)
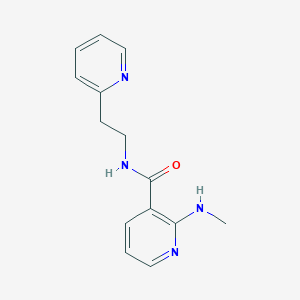
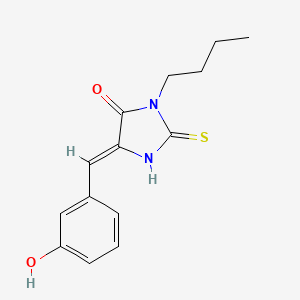

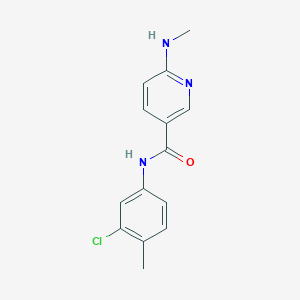

![3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554781.png)

